An In-depth Technical Guide to Ethyl Benzenesulfonate (CAS 515-46-8)
An In-depth Technical Guide to Ethyl Benzenesulfonate (CAS 515-46-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl benzenesulfonate (B1194179) (EBS), with the Chemical Abstracts Service (CAS) number 515-46-8, is an aromatic sulfonate ester of significant interest in the fields of organic synthesis and pharmaceutical development. While a valuable ethylating agent and intermediate, its primary relevance in the pharmaceutical industry is as a potential genotoxic impurity (PGI). Understanding its chemical properties, synthesis, analytical detection, and toxicological implications is crucial for ensuring the safety and quality of drug substances. This technical guide provides a comprehensive overview of ethyl benzenesulfonate, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of genotoxicity and the cellular pathways that respond to the DNA damage it may cause.
Chemical and Physical Properties
Ethyl benzenesulfonate is a colorless to pale yellow oily liquid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 515-46-8 | [2] |
| Molecular Formula | C₈H₁₀O₃S | [2] |
| Molecular Weight | 186.23 g/mol | [2] |
| IUPAC Name | ethyl benzenesulfonate | [2] |
| Synonyms | Benzenesulfonic acid ethyl ester, Ethyl benzenesulphonate, Ethyl Phenylsulfonate, NSC 3217 | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 156 °C at 15 mmHg | [1] |
| Density | 1.22 g/cm³ | [1] |
| Refractive Index | 1.5090-1.5110 | [1] |
| Solubility | Soluble in many organic solvents like alcohols and ethers. Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297). Water solubility is 1.376 g/L at 25 °C. | [1][3] |
| InChI | InChI=1S/C8H10O3S/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | [2] |
| InChIKey | XDRMBCMMABGNMM-UHFFFAOYSA-N | [2] |
| SMILES | CCOS(=O)(=O)C1=CC=CC=C1 | [2] |
Synthesis and Purification
The synthesis of ethyl benzenesulfonate is typically achieved through the esterification of benzenesulfonyl chloride with ethanol (B145695). The following is a detailed experimental protocol.
Synthesis of Benzenesulfonyl Chloride (Precursor)
Benzenesulfonyl chloride can be prepared from sodium benzenesulfonate and phosphorus pentachloride.[4]
Materials:
-
Sodium benzenesulfonate (dried at 140°C for 3 hours)
-
Phosphorus pentachloride
-
Ice
-
Water
Procedure:
-
In a 2-L round-bottomed flask, place a mixture of 250 g (1.2 moles) of finely divided phosphorus pentachloride and 450 g (2.5 moles) of dried sodium benzenesulfonate.[4]
-
Heat the mixture in an oil bath at 170–180°C for fifteen hours with a reflux condenser attached.[4]
-
After cooling, add 1 L of water with 1 kg of cracked ice to the reaction mixture.[4]
-
The benzenesulfonyl chloride will sink to the bottom. Separate the product, wash it once with water, and filter if necessary.[4]
-
Purify the crude benzenesulfonyl chloride by distillation under reduced pressure, collecting the fraction boiling between 145–150°C at 45 mmHg.[4]
Synthesis of Ethyl Benzenesulfonate
This procedure is adapted from general esterification protocols of acid chlorides.
Materials:
-
Benzenesulfonyl chloride
-
Absolute ethanol
-
Pyridine (B92270) (or another suitable base)
-
Anhydrous diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzenesulfonyl chloride (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of absolute ethanol (1.1 equivalents) and pyridine (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred solution of benzenesulfonyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Wash the filtrate sequentially with 5% hydrochloric acid solution, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl benzenesulfonate.
Purification
The crude ethyl benzenesulfonate can be purified by one of the following methods:
-
Vacuum Distillation: Distill the crude product under reduced pressure. This is an effective method for separating the ester from non-volatile impurities.[4]
-
Flash Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate as the eluent.[5]
Analytical Methodologies
As a potential genotoxic impurity, the sensitive and accurate quantification of ethyl benzenesulfonate in active pharmaceutical ingredients (APIs) is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
Experimental Conditions (Example):
-
Column: DB-1701 capillary column.[6]
-
Injection Mode: Splitless.[7]
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 220°C at 20°C/minute and held for 11 minutes, followed by a ramp to 240°C at 20°C/minute and held for 9 minutes.[6]
-
Injector Temperature: 240°C.[6]
-
Ion Source Temperature: 230°C.[7]
-
Interface Temperature: 280°C.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. For ethyl benzenesulfonate, characteristic ions such as m/z 141, 77, and 95 can be monitored.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation: A high-performance liquid chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or tandem mass spectrometer).
Experimental Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like ammonium (B1175870) acetate to promote ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode, where ethyl benzenesulfonate can be detected as its ammonium adduct [M+NH₄]⁺.[8]
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Genotoxicity and Cellular Response Pathways
Ethyl benzenesulfonate belongs to the class of sulfonate esters, which are recognized as potentially genotoxic alkylating agents.[9] Their genotoxicity stems from their ability to transfer an ethyl group to nucleophilic sites on DNA bases.
Mechanism of Genotoxicity: DNA Alkylation
The primary mechanism of genotoxicity for ethyl benzenesulfonate is through DNA alkylation. The electrophilic ethyl group can react with nucleophilic centers in DNA, with the N7 position of guanine (B1146940) being a common target.[10] This leads to the formation of DNA adducts, such as 7-ethylguanine.[3] These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired.[11]
Cellular Response to DNA Alkylation Damage
Cells have evolved sophisticated DNA damage response (DDR) and repair pathways to counteract the harmful effects of alkylating agents. The formation of DNA adducts by agents like ethyl benzenesulfonate triggers a complex signaling network aimed at repairing the damage or, if the damage is too severe, inducing cell cycle arrest or apoptosis.
Key pathways involved include:
-
Base Excision Repair (BER): This is a primary pathway for repairing small, non-helix-distorting base lesions, including many N-alkylated adducts. The process is initiated by DNA glycosylases that recognize and remove the damaged base.[12][13]
-
Nucleotide Excision Repair (NER): This pathway handles bulkier adducts that distort the DNA helix.[7]
-
Direct Reversal: The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove alkyl groups from the O⁶ position of guanine, although its efficiency for ethyl groups may vary.[12][13]
-
DNA Damage Signaling: Sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated by DNA damage and initiate a signaling cascade that involves downstream effectors like the tumor suppressor protein p53. This can lead to cell cycle arrest, providing time for DNA repair, or trigger apoptosis to eliminate heavily damaged cells.[14]
Genotoxicity Assays
To assess the mutagenic potential of ethyl benzenesulfonate and other substances, standard genotoxicity assays are employed.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to evaluate the mutagenic properties of a chemical.[15] It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test assesses the ability of the chemical to cause a reverse mutation that restores the bacterium's ability to produce histidine and thus grow on a histidine-free medium.[15]
Experimental Workflow:
-
Preparation: Prepare cultures of the Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and the test compound at various concentrations.[16] The assay is performed with and without the addition of a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism.[16]
-
Exposure: The bacterial culture, the test compound, and a small amount of histidine (to allow for a few initial cell divisions) are mixed with molten top agar (B569324).[15]
-
Plating: The mixture is poured onto a minimal glucose agar plate.[15]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[15]
-
Analysis: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[16]
In Vitro Micronucleus Test
This assay is used to detect chromosomal damage in mammalian cells.[17] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosomal breaks) or aneugenic (causes chromosome loss).[17]
Experimental Protocol:
-
Cell Culture: Mammalian cells (e.g., mouse lymphoma L5178Y cells or human peripheral blood lymphocytes) are cultured.[17]
-
Treatment: The cells are exposed to various concentrations of ethyl benzenesulfonate for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei that have formed during the preceding mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The number of micronuclei in a large population of cells (typically 1000-2000) is scored under a microscope.[17] A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates genotoxicity.
Conclusion
Ethyl benzenesulfonate is a compound of dual significance. In synthetic organic chemistry, it serves as a useful reagent. However, in the context of drug development, it is primarily viewed as a process-related impurity with the potential for genotoxicity. Its ability to act as an alkylating agent necessitates strict control of its levels in pharmaceutical products. A thorough understanding of its synthesis, purification, and analytical detection, coupled with an appreciation for its potential to damage DNA and trigger cellular response pathways, is essential for ensuring the safety and efficacy of therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in managing the risks associated with this and similar potentially genotoxic impurities.
References
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- 10. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
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- 12. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | MDPI [mdpi.com]
- 14. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
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